Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Overview
Description
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate, also known as this compound, is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis : Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate is used in peptide synthesis. It's obtained from catalytic hydrogenation of β-ketoester, derived from Boc-Orn (Z)-OH and ethyl lithioacetate, and is useful for creating peptides with specific structures (Gomez-Monterrey et al., 1993).
Coupling Reagent for Esterification and Peptide Synthesis : This compound acts as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its applications include solid phase and solution phase peptide synthesis, demonstrating versatility and efficiency in these processes (Thalluri et al., 2013).
Galactose Oxidase Models : In the study of galactose oxidase, Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate derivatives are used to create novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine Derivatives and their Copper(II) Complexes, which act as models for this enzyme (Yamato et al., 2000).
Synthesis of Edeine Analogs : This compound is synthesized for use in creating edeine analogs. The process involves the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates (Czajgucki et al., 2003).
Synthesis of Hydroxyprolines : It's also used in the synthesis of α,β-didehydroamino acid derivatives, which are converted to hydroxyprolines, essential for certain biological processes (Kimura et al., 2002).
Synthesis of Thio-1,3,4-Oxadiazol-2-yl Derivatives : It has been used in synthesizing thio-1,3,4-oxadiazol-2-yl derivatives, demonstrating potential for industrial applications (Shafi et al., 2021).
Gas Phase Elimination Kinetics Studies : This compound is involved in studies on the gas-phase elimination kinetics of ethyl esters of α-amino acids, providing insights into chemical reaction dynamics (Ensuncho et al., 2001).
Development of Fibrinogen Receptor Antagonists : It has been used in the development of potent and orally active fibrinogen receptor antagonists, which are significant in antithrombotic treatments (Hayashi et al., 1998).
Properties
IUPAC Name |
ethyl 2-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFFLUEVLMGJF-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934011 | |
Record name | Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150618-13-6 | |
Record name | 2-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2R-trans)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150618-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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